molecular formula C9H5BrN2O B11872622 3-Amino-7-bromobenzofuran-2-carbonitrile

3-Amino-7-bromobenzofuran-2-carbonitrile

Katalognummer: B11872622
Molekulargewicht: 237.05 g/mol
InChI-Schlüssel: ZAWVTYKPWTWITD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic compound that belongs to the benzofuran family. . This compound features a benzofuran ring substituted with an amino group at the 3-position, a bromine atom at the 7-position, and a nitrile group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromobenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation and subsequent intramolecular lactonization . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-7-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzofuran derivatives, while cycloaddition reactions can produce complex polycyclic structures .

Wissenschaftliche Forschungsanwendungen

3-Amino-7-bromobenzofuran-2-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-7-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the nitrile group at the 2-position play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-benzothiophene-2-carbonitrile: This compound is similar in structure but contains a thiophene ring instead of a benzofuran ring.

    3-Amino-7-chlorobenzofuran-2-carbonitrile: This compound has a chlorine atom at the 7-position instead of a bromine atom.

Uniqueness

3-Amino-7-bromobenzofuran-2-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogenated derivatives. This uniqueness makes it a valuable compound in the synthesis of novel therapeutic agents and advanced materials .

Eigenschaften

Molekularformel

C9H5BrN2O

Molekulargewicht

237.05 g/mol

IUPAC-Name

3-amino-7-bromo-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H5BrN2O/c10-6-3-1-2-5-8(12)7(4-11)13-9(5)6/h1-3H,12H2

InChI-Schlüssel

ZAWVTYKPWTWITD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)OC(=C2N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.